2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - 1226439-26-4

2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Catalog Number: EVT-2977800
CAS Number: 1226439-26-4
Molecular Formula: C21H20N4O4
Molecular Weight: 392.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

Compound Description: This compound is an EGFR inhibitor designed for cancer treatment.

Relevance: Although this compound features a pyrimidine ring instead of the 1,2,4-oxadiazole ring found in 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, it shares a significant structural similarity due to the presence of the 1-methyl-1H-indol-3-yl substituent and the 4-methoxyphenyl group. Both compounds are designed to target proteins involved in cancer development.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound exhibited better antimicrobial activity than the reference drug streptomycin in an agar well diffusion assay. It also showed strong binding activity towards tRNA (guanine37-N1)-methyltransferase (TrmD), a potential antibiotic target.

Relevance: This compound, like 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, contains an acetamide moiety connected to a complex heterocyclic system. While the heterocyclic core differs (thieno[2,3-d]pyrimidin-4(3H)-one vs. 1,2,4-oxadiazole), both compounds illustrate the potential of incorporating acetamide and heterocyclic structures for generating biologically active compounds.

Relevance: This compound shares the 1H-indol-3-yl core structure with 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. Furthermore, both compounds feature an acetamide moiety, emphasizing the recurring use of this functional group in developing bioactive molecules.

5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds displayed anticonvulsant activity comparable to phenytoin and carbamazepine in the maximal electroshock seizure (MES) model. Some derivatives demonstrated lower neurotoxicity than phenytoin.

Relevance: This series directly relates to 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide by sharing the 5-(1H-indol-3-yl)methyl-1,3,4-oxadiazol-2-yl core structure. The variation lies in the amine substituent at the 2-position of the oxadiazole ring, highlighting the impact of substituent modification on biological activity within this structural class.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series exhibited promising antibacterial and enzyme inhibitory activities. Specifically, some compounds showed strong inhibition of α-glucosidase, butyrylcholinesterase, and lipoxygenase. Notably, they displayed good antibacterial activity against Salmonella typhi and Staphylococcus aureus.

Relevance: This series closely resembles 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, sharing the 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl core. The difference lies in the presence of a sulfur atom linked to the acetamide group. These compounds further demonstrate the potential of modifying the 1,3,4-oxadiazole scaffold for generating compounds with diverse biological activities.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide

Compound Description: This compound displayed remarkable anti-cancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines with low cytotoxicity. It exhibited the lowest half-maximal inhibitory concentration (IC50) value, indicating strong inhibition of cancer cell growth.

Relevance: Though this compound features a 1,2,4-triazole ring instead of the 1,2,4-oxadiazole present in 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, both compounds share the N-p-tolylacetamide moiety and demonstrate anti-cancer potential. This highlights the significance of the N-aryl acetamide fragment in designing potential anti-cancer agents.

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound displayed 100% mortality against Plutella xylostella at 100 mg L-1. This compound, alongside other anthranilic diamide derivatives, exhibited strong insecticidal activity.

Relevance: While structurally different from 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound showcases the utilization of the 1,2,4-oxadiazole ring system for generating bioactive compounds, particularly in the field of pesticide development.

N-substituted 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of biheterocyclic compounds demonstrated significant inhibitory activity against enzymes associated with Alzheimer's disease and diabetes. Some compounds showed promising inhibition of acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, with low toxicity.

Relevance: This series, like 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, incorporates the 1,3,4-oxadiazole ring system, further highlighting the versatility of this scaffold in medicinal chemistry for targeting various biological targets.

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide

Compound Description: This compound exhibited significant anticancer activity against HCT116, A549, and A375 cell lines with better potency than erlotinib. It enhanced apoptosis in HCT116 cells and showed notable EGFR inhibition. Notably, it exhibited COX-independent anticancer activity.

Relevance: This compound shares the 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl core structure with 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The key difference is the presence of a sulfur linker connected to a benzothiazole moiety instead of a methylene linker attached to a (4-methoxyphenoxy)methyl group. Both compounds demonstrate the potential of targeting the EGFR pathway for anticancer effects.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 is a small-molecule, state-dependent blocker of Cav2 channels. It showed preferential inhibition of potassium-triggered calcium influx through recombinant Cav2.2 channels under depolarized conditions. It effectively reversed inflammatory-induced hyperalgesia and nerve injury-induced allodynia in a Cav2.2 channel-dependent manner. [, ]

Relevance: Although this compound features a 1,2,4-triazole substituted oxindole core rather than the 1,2,4-oxadiazole present in 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, it highlights the broader relevance of 1,2,4-azole rings in medicinal chemistry for developing bioactive compounds, especially for targeting ion channels like Cav2.2. [, ]

Properties

CAS Number

1226439-26-4

Product Name

2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide

Molecular Formula

C21H20N4O4

Molecular Weight

392.415

InChI

InChI=1S/C21H20N4O4/c1-27-15-6-8-16(9-7-15)28-13-19-24-21(29-25-19)12-23-20(26)10-14-11-22-18-5-3-2-4-17(14)18/h2-9,11,22H,10,12-13H2,1H3,(H,23,26)

InChI Key

XHCSQFGGHAKRHD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.